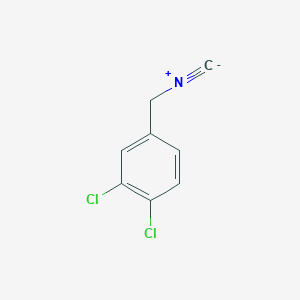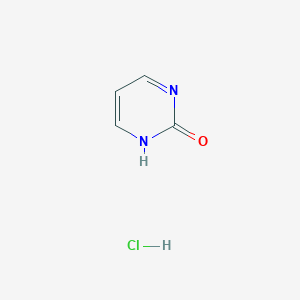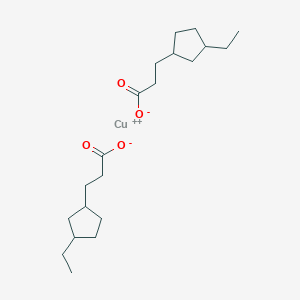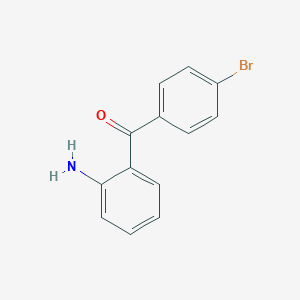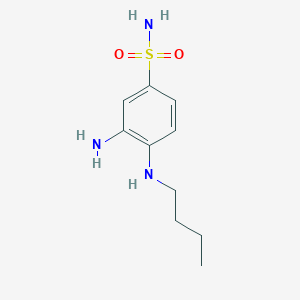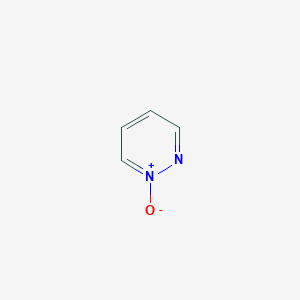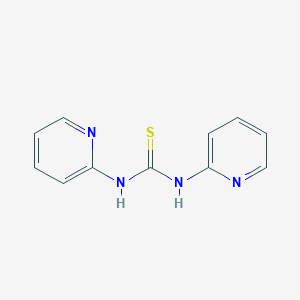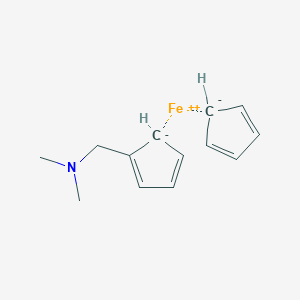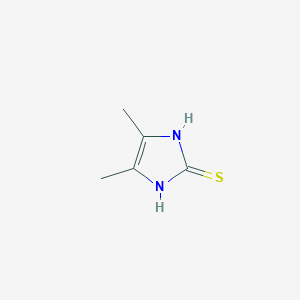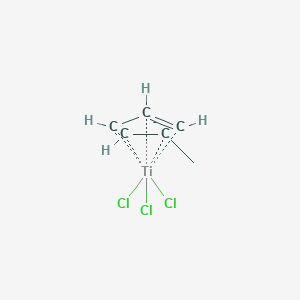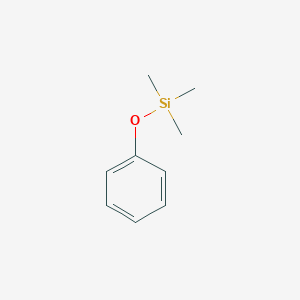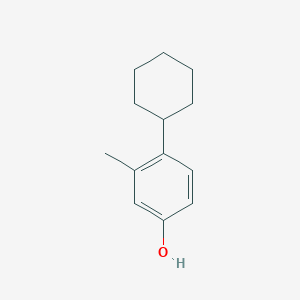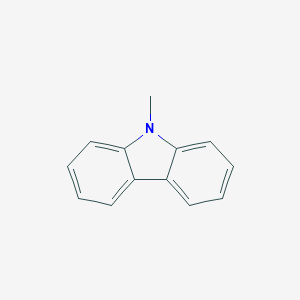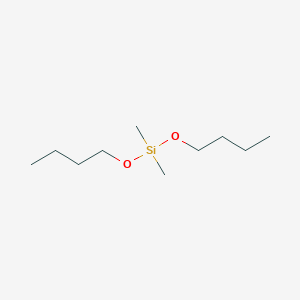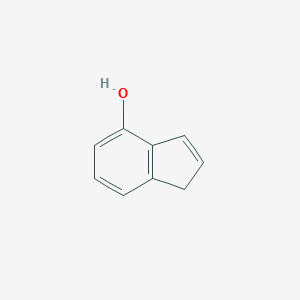
1H-Inden-4-ol
Descripción general
Descripción
1H-Inden-4-ol is a chemical compound that belongs to the family of indenols. It is a colorless liquid that has a unique structure and properties. The compound has been widely studied in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1H-Inden-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its potential use as a chiral building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1H-Inden-4-ol is not well understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. Studies have shown that 1H-Inden-4-ol inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
1H-Inden-4-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of cyclooxygenase-2 (COX-2). The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1H-Inden-4-ol in lab experiments is its high purity and yield. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 1H-Inden-4-ol is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1H-Inden-4-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further studies on the mechanism of action of 1H-Inden-4-ol to better understand its effects on the body.
Conclusion
In conclusion, 1H-Inden-4-ol is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The synthesis of 1H-Inden-4-ol can be achieved through various methods, with the reduction of 1H-indene-1,3(2H)-dione being the most common. While there are some limitations to using 1H-Inden-4-ol in lab experiments, its unique structure and properties make it a promising compound for future research.
Propiedades
Número CAS |
1194-60-1 |
|---|---|
Nombre del producto |
1H-Inden-4-ol |
Fórmula molecular |
C9H8O |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1H-inden-4-ol |
InChI |
InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2 |
Clave InChI |
TZEIAPXWECOJGT-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=CC=C2O |
SMILES canónico |
C1C=CC2=C1C=CC=C2O |
Sinónimos |
1H-Inden-4-ol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


